molecular formula C11H10ClN B11903412 2-(Aminomethyl)-4-chloronaphthalene

2-(Aminomethyl)-4-chloronaphthalene

Cat. No.: B11903412
M. Wt: 191.65 g/mol
InChI Key: PAQMXXUBQXSLOI-UHFFFAOYSA-N
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Description

Significance of Substituted Naphthalenes as Core Scaffolds in Chemical Science

Substituted naphthalenes are a class of organic compounds that have garnered considerable attention in chemical science due to their versatile properties and wide-ranging applications. The introduction of various functional groups onto the naphthalene (B1677914) core can dramatically alter its electronic, optical, and biological properties, making these derivatives highly valuable in medicinal chemistry, materials science, and industrial processes. researchgate.netchemicalbook.com

In medicinal chemistry, the naphthalene moiety is a key structural component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemicalbook.com The ability to modify the substitution pattern on the naphthalene ring allows for the fine-tuning of a compound's pharmacological profile.

Furthermore, naphthalene derivatives are integral to the development of advanced materials. Their inherent fluorescence and electronic properties make them suitable for applications such as dyes, pigments, and fluorescent whitening agents. nih.gov In the realm of materials science, polychlorinated naphthalenes (PCNs) have historically been used in applications requiring chemical stability, such as cable insulation and wood preservation.

Scope of Advanced Research on Aminomethylated and Chlorinated Naphthalene Systems

The focus of advanced research on aminomethylated and chlorinated naphthalene systems is driven by the unique combination of properties imparted by these specific functional groups. The aminomethyl group can enhance the solubility and biological activity of naphthalene derivatives, while the chlorine atom can influence the electronic nature and reactivity of the molecule.

Research into aminomethylated hydroxynaphthalenes, for instance, often involves Mannich-type reactions to produce compounds with potential applications as catalysts or biologically active agents. chemicalbook.com The synthesis of these compounds can be optimized through the use of various catalysts to improve yields and simplify procedures. chemicalbook.com

Chlorinated naphthalenes, a group of 75 possible congeners, have been the subject of extensive study due to their industrial applications and environmental persistence. wikipedia.org While their use has been curtailed due to toxicity concerns, research continues into their environmental fate, biodegradation, and potential for use as feedstock for the production of other chemicals, such as fullerenes. nih.gov The synthesis of specific chlorinated naphthalene isomers is often achieved through direct chlorination of naphthalene, though this can lead to a mixture of products. nih.gov

The combination of both aminomethyl and chloro substituents on a naphthalene scaffold, as in the case of 2-(Aminomethyl)-4-chloronaphthalene, presents a unique molecular architecture with potential for further chemical elaboration and novel applications. Research in this area would logically explore the synthesis of such compounds and evaluate their utility as intermediates in the creation of more complex molecules with tailored properties.

Chemical and Physical Properties of 2-(Aminomethyl)-4-chloronaphthalene

Due to the limited availability of experimental data for 2-(Aminomethyl)-4-chloronaphthalene, the following properties are estimated based on data from structurally related compounds such as 2-chloronaphthalene, 2-(chloromethyl)naphthalene, and 4-chloronaphthalen-1-amine. chemicalbook.combldpharm.com

PropertyValue
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents
CAS Number 1261662-25-2

Interactive Data Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-ChloronaphthaleneC₁₀H₇Cl162.6291-58-7
2-(Chloromethyl)naphthaleneC₁₁H₉Cl176.642506-41-4
4-Chloronaphthalen-1-amineC₁₀H₈ClN177.634684-12-2
2-(Aminomethyl)-4-chloronaphthaleneC₁₁H₁₀ClN191.661261662-25-2

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(4-chloronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

PAQMXXUBQXSLOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)CN

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 Aminomethyl 4 Chloronaphthalene

Nucleophilic Substitution Pathways on the Naphthalene (B1677914) Core

Nucleophilic substitution reactions on the naphthalene core of 2-(aminomethyl)-4-chloronaphthalene can involve either the aminomethyl group or the chlorine atom, depending on the reaction conditions and the nature of the nucleophile.

Aminomethyl Group Reactivity in Substitution Reactions

The aminomethyl group, being a primary amine, can act as a nucleophile. Its reactivity is influenced by the electron-donating nature of the naphthalene ring. The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. For instance, it can undergo acylation, alkylation, and arylation reactions.

In the context of nucleophilic substitution, the aminomethyl group itself can be a target for substitution, although this is less common than reactions involving the chlorine atom. Such reactions would likely proceed through an S(_N)2 mechanism, where a nucleophile displaces the amino group. However, the amino group is generally a poor leaving group unless it is first protonated or converted into a better leaving group, such as a diazonium salt.

Chlorine Atom Reactivity in Nucleophilic Aromatic Substitution

The chlorine atom on the naphthalene ring is a key site for nucleophilic aromatic substitution (S(_N)Ar). masterorganicchemistry.com For an S(_N)Ar reaction to occur, two primary conditions must be met: the presence of a good leaving group (in this case, the chloride ion) and the reduction of electron density in the aromatic ring. libretexts.org The presence of electron-withdrawing groups on the ring significantly facilitates this type of reaction. libretexts.orgyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of this intermediate. The negative charge of the Meisenheimer complex is delocalized over the aromatic system. The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, helps to stabilize this intermediate, thereby increasing the reaction rate. masterorganicchemistry.comlibretexts.org In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

Recent studies, however, have suggested that some S(_N)Ar reactions may proceed through a concerted mechanism rather than the traditional two-step process, especially when good leaving groups like chlorine are involved on heterocyclic systems. nih.gov

Electrophilic Aromatic Substitution Dynamics on the Naphthalene System

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.orgmsu.edu The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors. youtube.com Typically, the α-position (C1) is kinetically favored due to the formation of a more stable carbocation intermediate, which has a greater number of resonance structures that preserve a complete benzene ring. libretexts.orgyoutube.comwordpress.com However, under conditions of thermodynamic control, the β-position (C2) product may be favored due to reduced steric hindrance. youtube.comwordpress.com

In the case of 2-(aminomethyl)-4-chloronaphthalene, the directing effects of the existing substituents must be considered. The aminomethyl group is an activating group and an ortho-, para-director. The chlorine atom, while deactivating, is also an ortho-, para-director. The interplay of these two groups will determine the position of further electrophilic attack. The activating effect of the aminomethyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric bulk of the aminomethyl group and the deactivating effect of the chlorine atom will also play a role in the regioselectivity of the reaction.

Dehalogenation and Reductive Transformation Pathways of the Chloro-Substituent

The chlorine atom on the naphthalene ring can be removed through dehalogenation reactions. One method for achieving this is through electrochemical reduction. Studies on 1-chloronaphthalene (B1664548) have shown that complete dechlorination can be achieved using the naphthalene radical anion as a mediator. nih.gov This process is considered autocatalytic, where the initial dechlorination product, naphthalene, is reduced to its radical anion, which then facilitates further dechlorination of the substrate. nih.gov The reaction rate can be enhanced by adding an excess of naphthalene at the beginning of the reaction. nih.gov

Other reductive methods, such as catalytic hydrogenation, can also be employed to remove the chlorine atom. These reactions typically involve the use of a metal catalyst, such as palladium or nickel, and a source of hydrogen.

Kinetic and Mechanistic Studies of Synthetic Conversions

Kinetic and mechanistic studies of reactions involving substituted naphthalenes provide valuable insights into their reactivity. For instance, in nucleophilic aromatic substitution reactions, Hammett studies have shown significant positive ρ values, indicating a substantial buildup of negative charge in the rate-determining step. nih.gov

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the kinetically favored 1-naphthalenesulfonic acid is the major product. youtube.comwordpress.com At higher temperatures (around 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid predominates. youtube.comwordpress.com This is because the α-product experiences steric repulsion between the sulfonic acid group and the hydrogen at the 8-position, making it less stable than the β-product. wordpress.com

Similarly, in Friedel-Crafts acylation of naphthalene, the choice of solvent can influence the product distribution. libretexts.orgstackexchange.com In carbon disulfide, the α-isomer is the major product, while in nitrobenzene, the β-isomer is favored. libretexts.org This is attributed to the formation of a bulky complex between the acyl chloride, aluminum chloride, and nitrobenzene, which favors attack at the less sterically hindered β-position. wordpress.com

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, each proton and carbon atom in the 2-(Aminomethyl)-4-chloronaphthalene molecule can be assigned.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of hydrogen and carbon atoms in the molecule, their electronic environment, and the hybridization of the carbon skeleton.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment and neighboring protons for every hydrogen atom. The aromatic region is expected to show complex splitting patterns characteristic of a substituted naphthalene (B1677914) ring system. The aminomethyl group protons, being aliphatic, will appear in a distinct upfield region.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their hybridization state (sp², sp³). The presence of the electronegative chlorine atom and the aminomethyl group significantly influences the chemical shifts of the naphthalene ring carbons. Quaternary carbons, those without attached protons, are typically observed as weaker signals. youtube.com

Predicted ¹H and ¹³C NMR Data for 2-(Aminomethyl)-4-chloronaphthalene

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. These predictions are based on established substituent effects and data from related structures like 2-methylnaphthalene (B46627) chemicalbook.combmrb.io, 1-chloronaphthalene (B1664548) chemicalbook.com, and 2-chloronaphthalene. chemicalbook.com

Interactive Table: Predicted ¹H NMR Chemical Shifts

Atom Position Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Notes
H1 ~7.95 Singlet (s) N/A Isolated aromatic proton adjacent to the aminomethyl group.
H3 ~7.80 Singlet (s) N/A Isolated aromatic proton adjacent to the chlorine atom.
H5 ~8.10 Doublet (d) ~8.5 Part of the unsubstituted ring system.
H6 ~7.55 Triplet of doublets (td) ~8.0, ~1.5 Part of the unsubstituted ring system.
H7 ~7.60 Triplet of doublets (td) ~8.0, ~1.5 Part of the unsubstituted ring system.
H8 ~7.90 Doublet (d) ~8.5 Part of the unsubstituted ring system.
-CH₂- ~4.05 Singlet (s) N/A Methylene (B1212753) protons of the aminomethyl group.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Atom Position Predicted δ (ppm) Hybridization Notes
C1 ~127.5 sp² Aromatic CH.
C2 ~135.0 sp² Quaternary carbon attached to the aminomethyl group.
C3 ~126.8 sp² Aromatic CH.
C4 ~132.5 sp² Quaternary carbon attached to chlorine.
C4a ~131.5 sp² Quaternary bridgehead carbon.
C5 ~128.0 sp² Aromatic CH.
C6 ~127.0 sp² Aromatic CH.
C7 ~127.2 sp² Aromatic CH.
C8 ~124.0 sp² Aromatic CH.
C8a ~134.0 sp² Quaternary bridgehead carbon.

While 1D NMR provides primary assignments, 2D NMR experiments are essential to definitively connect the atomic framework. These techniques correlate signals to reveal which atoms are bonded to each other (either directly or through several bonds) or are close in space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(Aminomethyl)-4-chloronaphthalene, COSY would confirm the spin system of the unsubstituted aromatic ring (H5 through H8) by showing cross-peaks between H5-H6, H6-H7, and H7-H8. The singlets (H1, H3, and -CH₂-) would show no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~45.5 ppm, confirming the assignment of the aminomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and linking different parts of the molecule. Key expected correlations include those from the -CH₂- protons to carbons C1, C2, and C3, which would firmly place the aminomethyl group at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of their bonding. It is critical for confirming stereochemistry and conformational preferences. A NOESY spectrum would be expected to show a cross-peak between the methylene (-CH₂-) protons and the aromatic protons at C1 and C3, confirming their spatial proximity.

Interactive Table: Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Expected Cross-Peaks Information Gained
COSY ¹H ↔ ¹H H5 ↔ H6; H6 ↔ H7; H7 ↔ H8 Confirms connectivity in the unsubstituted ring.
HSQC ¹H ↔ ¹³C (¹J) H1 ↔ C1; H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7; H8 ↔ C8; -CH₂- ↔ -CH₂- Assigns carbons directly bonded to protons.
HMBC ¹H ↔ ¹³C (²⁻³J) -CH₂- ↔ C1, C2, C3; H1 ↔ C2, C8a; H3 ↔ C2, C4, C4a Assembles the complete carbon skeleton and confirms substituent positions.

| NOESY | ¹H ↔ ¹H (space) | -CH₂- ↔ H1; -CH₂- ↔ H3 | Confirms the spatial arrangement and conformation of the aminomethyl group relative to the ring. |

The aminomethyl group is not rigidly fixed and can rotate around the C2-C(H₂) bond. Advanced NMR techniques, such as variable-temperature (VT) NMR, can provide insight into such dynamic processes. By recording spectra at different temperatures, it is possible to study the energetics of this bond rotation. If the rotation is slow enough on the NMR timescale at low temperatures, distinct signals for conformationally non-equivalent protons might be observed, which would coalesce into a single averaged signal as the temperature and rotational speed increase.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct evidence for the presence of specific functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. It is particularly useful for identifying polar functional groups. The IR spectrum of 2-(Aminomethyl)-4-chloronaphthalene would be characterized by absorptions from the amine N-H bonds, aromatic and aliphatic C-H bonds, aromatic ring C=C bonds, and the C-Cl bond. Data from similar compounds like 2-naphthylamine (B18577) nist.govnist.gov and 4-chloro-2-methylaniline (B164923) nih.gov help in assigning these bands.

Interactive Table: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
N-H Stretch (asymmetric & symmetric) 3450 - 3300 Medium Two distinct peaks characteristic of a primary amine (-NH₂).
Aromatic C-H Stretch 3100 - 3000 Medium-Weak Characteristic of C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch 2960 - 2850 Medium-Weak Characteristic of the methylene (-CH₂) group.
N-H Bend (Scissoring) 1640 - 1560 Medium-Strong Bending vibration of the primary amine group.
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Multiple bands from the naphthalene ring skeleton vibrations.
C-N Stretch 1250 - 1020 Medium Stretch of the carbon-nitrogen bond.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic systems like naphthalene. researchgate.netspectrabase.com

The Raman spectrum of 2-(Aminomethyl)-4-chloronaphthalene is expected to show strong signals for the naphthalene ring breathing modes and other symmetric C=C stretching vibrations. The C-Cl stretch is also typically a strong and easily identifiable Raman band. In contrast to IR, the N-H and other polar group vibrations are often weaker in Raman spectra. nih.gov

Interactive Table: Predicted Characteristic Raman Shifts

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity Notes
Aromatic C-H Stretch 3100 - 3000 Medium Complements IR data for aromatic C-H bonds.
Aromatic Ring Breathing / C=C Stretch 1580, 1380 Strong Highly characteristic and intense peaks for the naphthalene scaffold. chemicalbook.com
C-N Stretch 1250 - 1020 Weak-Medium Less intense than in the IR spectrum.
Aryl C-Cl Stretch 1100 - 1000 Strong Often a prominent peak in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For 2-(aminomethyl)-4-chloronaphthalene (C₁₁H₁₀ClN), the theoretical exact mass can be calculated. This precise measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The use of HRMS has been pivotal in the analysis of various chloronaphthalene congeners, showcasing its ability to provide detailed compositional information. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In this technique, the molecular ion of 2-(aminomethyl)-4-chloronaphthalene is isolated and then subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of 2-(aminomethyl)-4-chloronaphthalene, this would involve the cleavage of the bond between the aminomethyl group and the naphthalene ring. The presence of a chlorine atom also influences the fragmentation, often leading to characteristic isotopic patterns in the mass spectrum. core.ac.uk The study of fragmentation pathways of related compounds, such as phthalate (B1215562) metabolites, has demonstrated the power of MS/MS in identifying specific structural features. nih.gov Understanding these fragmentation rules is crucial for the structural elucidation of novel compounds. core.ac.ukgre.ac.uk

Table 1: Predicted Fragmentation Data for 2-(Aminomethyl)-4-chloronaphthalene

Fragment Ion Proposed Structure m/z (Monoisotopic)
[M+H]⁺C₁₁H₁₁ClN⁺192.0574
[M-NH₂]⁺C₁₁H₈Cl⁺175.0298
[M-CH₂NH₂]⁺C₁₀H₆Cl⁺161.0142
[C₁₀H₇]⁺Naphthyl cation127.0542

Note: The m/z values are predicted and would need to be confirmed by experimental data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

UV-Vis Absorption for Chromophore Analysis and Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals the presence of chromophores, which are the parts of a molecule responsible for light absorption. The naphthalene ring system in 2-(aminomethyl)-4-chloronaphthalene is the primary chromophore. The absorption maxima (λmax) and the corresponding molar absorptivity values provide insights into the electronic transitions occurring within the molecule, typically π → π* transitions within the aromatic system. Studies on similar naphthalene derivatives, such as 1-amino-4-methyl-naphthalene-2-carbonitrile, have shown characteristic absorption spectra in the UV-Vis range. researchgate.net The solvent environment can also influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption Data for 2-(Aminomethyl)-4-chloronaphthalene in a Non-polar Solvent

Electronic Transition Expected λmax (nm) Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~280-3301,000 - 10,000
n → π~340-380< 1,000

Note: These are generalized expected values for a substituted naphthalene and can vary based on the specific substitution pattern and solvent.

Fluorescence Spectroscopy for Emissive Properties and Molecular Environment Probes

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment. Naphthalene derivatives are known for their fluorescent properties. The fluorescence emission spectrum of 2-(aminomethyl)-4-chloronaphthalene would provide information about its emissive properties, including the emission maximum (λem) and quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. The fluorescence of naphthalene derivatives can be sensitive to solvent polarity and the presence of quenchers. For instance, studies on 4-Amino naphthalene-1-sulfonic acid have demonstrated solvatochromic behavior, where the emission wavelength changes with solvent polarity. researchgate.net This property makes such compounds useful as molecular probes for their local environment.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the 2-(Aminomethyl)-4-chloronaphthalene molecule. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, SC-XRD can be used to determine the absolute configuration of the stereocenters.

The resulting data would be presented in a table of selected bond lengths and angles, allowing for a detailed comparison with theoretical values obtained from computational chemistry methods.

Table 1: Hypothetical Selected Bond Parameters for 2-(Aminomethyl)-4-chloronaphthalene (Note: This table is for illustrative purposes only and is not based on experimental data.)

BondLength (Å)AngleDegree (°)
C(4)-Cl---C(3)-C(4)-C(4a)---
C(2)-C(11)---C(1)-C(2)-C(3)---
C(11)-N---C(1)-C(2)-C(11)---
N-H(1A)---C(3)-C(2)-C(11)---
N-H(1B)---C(2)-C(11)-N---

Analysis of Intermolecular Interactions in Crystalline Lattices

The arrangement of molecules within a crystal lattice is governed by a complex interplay of intermolecular forces. A detailed analysis of the crystal packing of 2-(Aminomethyl)-4-chloronaphthalene would reveal the nature and geometry of these interactions. Given the functional groups present in the molecule (an amino group, a chloro-substituted naphthalene ring), a variety of non-covalent interactions would be anticipated.

These interactions could include:

Hydrogen Bonding: The aminomethyl group is capable of acting as a hydrogen bond donor, potentially forming N-H···N or N-H···Cl hydrogen bonds, which would significantly influence the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic naphthalene rings are likely to engage in π-π stacking interactions, which are crucial in the packing of many aromatic compounds.

C-H···π Interactions: Hydrogen atoms attached to the naphthalene ring or the methylene group could interact with the π-system of neighboring molecules.

Understanding these interactions is fundamental to the field of crystal engineering, as they dictate the physical properties of the solid material.

No Publicly Available Computational Chemistry Studies Found for 2-(Aminomethyl)-4-chloronaphthalene

Despite a thorough search for computational and molecular modeling investigations, no specific scholarly articles or publicly accessible research data could be located for the chemical compound 2-(Aminomethyl)-4-chloronaphthalene.

The field of computational chemistry, which employs theoretical principles to study molecular systems, relies on published research to disseminate findings. Methodologies such as Density Functional Theory (DFT) for ground state properties, ab initio methods for high-accuracy electronic structure analysis, and Molecular Dynamics (MD) simulations for conformational landscapes are powerful tools for understanding chemical compounds. However, their application to 2-(Aminomethyl)-4-chloronaphthalene does not appear to be documented in the accessible scientific literature.

Similarly, searches for the prediction of spectroscopic parameters (NMR, IR, UV-Vis), theoretical studies of its reaction pathways and transition states, and ligand-receptor interaction modeling for this compound were unsuccessful in retrieving any relevant data.

This lack of information prevents the creation of a scientifically accurate and detailed article as outlined. The generation of such content would require fabricating data and research findings, which would be misleading and scientifically unsound.

It is possible that research on this compound exists but has not been published publicly, is part of proprietary industrial research, or has been published under a different nomenclature not readily searchable. Without access to such data, a comprehensive computational analysis as specified cannot be compiled.

Computational Chemistry and Molecular Modeling Investigations of 2 Aminomethyl 4 Chloronaphthalene

Charge Distribution and Electrostatic Potential Surface Analysis (e.g., Mulliken Population Analysis)

Computational chemistry provides powerful tools to investigate the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. Among the various techniques, charge distribution and electrostatic potential surface (ESP) analysis are fundamental for understanding the electronic landscape of a molecule like 2-(Aminomethyl)-4-chloronaphthalene. These analyses help to identify the electron-rich and electron-deficient regions within the molecule, which are crucial for predicting its chemical behavior.

One of the widely used methods to quantify the charge distribution is Mulliken population analysis. wikipedia.org This method partitions the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. wikipedia.orgq-chem.com The calculation is based on the linear combination of atomic orbitals (LCAO) approximation within molecular orbital theory. cam.ac.ukscirp.org While Mulliken charges are known to be sensitive to the choice of basis set, they provide a valuable qualitative picture of charge distribution. wikipedia.orgq-chem.com

For 2-(Aminomethyl)-4-chloronaphthalene, the charge distribution is primarily influenced by the electronegativity of the heteroatoms (nitrogen and chlorine) and the resonance effects of the naphthalene (B1677914) ring system. The chlorine atom, being highly electronegative, is expected to draw electron density from the naphthalene ring, resulting in a negative partial charge on the chlorine atom and a corresponding positive charge on the carbon atom to which it is attached (C4).

Conversely, the aminomethyl group (-CH₂NH₂) is an electron-donating group. The nitrogen atom, while electronegative, can donate its lone pair of electrons through resonance and inductive effects, influencing the charge distribution across the naphthalene system. The nitrogen atom itself will carry a negative partial charge, while the hydrogen atoms of the amino group will be electropositive.

The interplay of these electronic effects—the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the aminomethyl group—creates a complex and informative electrostatic potential surface. The ESP map provides a visual representation of the charge distribution on the molecular surface. scienceopen.com Regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. Intermediate potentials are often colored in green or yellow.

In the case of 2-(Aminomethyl)-4-chloronaphthalene, the ESP surface would likely show a significant region of negative potential around the chlorine atom and the nitrogen atom of the aminomethyl group. The aromatic rings of the naphthalene core will exhibit a more complex pattern of electron density, with regions of both positive and negative potential, influenced by the competing effects of the substituents. tandfonline.comsamipubco.com Theoretical studies on similar substituted naphthalenes confirm that substituents significantly alter the electronic properties of the naphthalene core. tandfonline.commdpi.com

To illustrate the expected charge distribution, a hypothetical Mulliken population analysis data table for 2-(Aminomethyl)-4-chloronaphthalene is presented below. The values are illustrative and represent the expected trends based on the electronic properties of the constituent atoms and functional groups.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in 2-(Aminomethyl)-4-chloronaphthalene

AtomElementExpected Mulliken Charge (a.u.)
ClChlorine-0.25 to -0.45
C4Carbon+0.10 to +0.25
NNitrogen-0.50 to -0.70
C(amino)Carbon+0.05 to +0.15
H(amino)Hydrogen+0.20 to +0.35

The data in Table 1 highlights the significant negative charge accumulation on the chlorine and nitrogen atoms, as well as the positive charge on the carbon atom directly bonded to the chlorine and the hydrogen atoms of the amino group. This charge separation is a key determinant of the molecule's reactivity and its potential to form intermolecular interactions such as hydrogen bonds.

The analysis of the electrostatic potential surface and charge distribution provides a foundational understanding of the chemical reactivity of 2-(Aminomethyl)-4-chloronaphthalene. For instance, the electron-rich areas around the nitrogen and chlorine atoms suggest potential sites for coordination with metal ions or for hydrogen bonding interactions. Conversely, the electron-deficient regions could be susceptible to attack by nucleophilic species. These computational insights are invaluable for designing and predicting the outcomes of chemical reactions involving this compound.

Derivatization Pathways and Rational Design of 2 Aminomethyl 4 Chloronaphthalene Analogs

Chemical Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group in 2-(aminomethyl)-4-chloronaphthalene serves as a highly versatile handle for a variety of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity, polarity, and steric bulk, which in turn can influence its biological activity or material characteristics.

Acylation, Alkylation, and Arylation Strategies

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and arylation reactions.

Acylation is a common strategy to convert the basic amine into a neutral amide. wikipedia.org This transformation is typically achieved by reacting 2-(aminomethyl)-4-chloronaphthalene with acylating agents like acyl chlorides or acid anhydrides. wikipedia.orgyoutube.com The reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The choice of the acylating agent can introduce a wide array of functionalities, from simple alkyl chains to complex aromatic systems, thereby systematically modifying the lipophilicity and hydrogen bonding capabilities of the molecule. It is a general principle that for reactions with acid chlorides, two equivalents of the amine are required, with one acting as the nucleophile and the second as a base. youtube.com

Alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This can be accomplished using alkyl halides as alkylating agents. The reactivity of alkyl halides generally follows the order I > Br > Cl. The process can be controlled to achieve mono- or di-alkylation by carefully selecting the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a controlled route to mono-alkylation.

Arylation of the aminomethyl group to form a secondary amine with an aryl substituent can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orgyoutube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aminomethyl group and an aryl halide or triflate. wikipedia.orglibretexts.orgbeilstein-journals.org This strategy is particularly valuable for creating derivatives with extended aromatic systems, which can be important for applications in materials science or for creating specific binding interactions in a biological context. The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Modification TypeReagents and ConditionsProduct Type
Acylation Acyl chloride or acid anhydride, baseAmide
Alkylation Alkyl halide, base; or Aldehyde/ketone, reducing agentSecondary or Tertiary Amine
Arylation Aryl halide/triflate, Palladium catalyst, phosphine ligand, baseSecondary Arylamine

Cyclization Reactions Involving the Amino Functionality

The aminomethyl group can participate in cyclization reactions to form heterocyclic structures fused to or pendant from the naphthalene (B1677914) core. These reactions often require the prior introduction of a second reactive group that can react intramolecularly with the amine.

One common strategy involves the reaction of the aminomethyl group with a neighboring substituent on the naphthalene ring. For example, if a carboxylic acid or ester group were present at the 3-position, intramolecular amidation could lead to the formation of a lactam.

Another approach involves bifunctional reagents that react with the amine to introduce a group capable of a subsequent cyclization. For instance, reaction with a molecule containing both an acyl chloride and a nucleophile could lead to an intermediate that cyclizes to form a heterocyclic ring. While specific examples for 2-(aminomethyl)-4-chloronaphthalene are not prevalent in the literature, the principles of intramolecular cyclization are well-established in organic synthesis. For example, intramolecular photocyclization has been reported for a methyl 2-(2,3-dimethylbut-2-enyloxymethyl)naphthalene-1-carboxylate, demonstrating the potential for forming new rings through reactions involving substituents on the naphthalene core. rsc.org

Functionalization and Substitution Reactions on the Naphthalene Ring

The naphthalene ring of 2-(aminomethyl)-4-chloronaphthalene is amenable to further functionalization, allowing for the introduction of a wide range of chemical groups that can fine-tune the molecule's properties. The existing aminomethyl and chloro substituents will influence the regioselectivity of these reactions.

Halogen Exchange Reactions

The chlorine atom at the 4-position of the naphthalene ring can be replaced by other halogens through halogen exchange reactions. The Finkelstein reaction, for example, allows for the conversion of an aryl chloride to an aryl iodide by treatment with an iodide salt, such as sodium iodide, often in the presence of a copper catalyst and a suitable ligand. wikipedia.orgsciencemadness.org This reaction is an equilibrium process, and its success often depends on the relative solubilities of the halide salts. wikipedia.orgsciencemadness.orgiitk.ac.inorganic-chemistry.org The introduction of an iodine or bromine atom can be particularly useful as these halogens are more reactive in subsequent cross-coupling reactions. While the classic Finkelstein reaction is more common for alkyl halides, its application to aryl halides, sometimes referred to as the "aromatic Finkelstein reaction," has been developed. wikipedia.orgck12.org

ReactionReagents and ConditionsProduct Feature
Finkelstein Reaction NaI or KI, often with a Cu(I) catalyst and ligandReplacement of Chlorine with Iodine

Introduction of Diverse Chemical Tags and Probes

The naphthalene scaffold is a known fluorophore, and its derivatives are often used as fluorescent probes. researchgate.net Diverse chemical tags and probes can be introduced onto the naphthalene ring to facilitate detection, imaging, or to impart specific binding properties.

One powerful method for introducing new functionalities is through palladium-catalyzed cross-coupling reactions at the 4-position, following a halogen exchange to a more reactive halide if necessary. For instance, a Sonogashira coupling could be used to introduce an alkyne group, which can then be further functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of tags, including biotin, fluorophores, or other bioactive molecules. nih.gov

Furthermore, direct C-H functionalization of the naphthalene ring is an emerging strategy to introduce new groups without the need for pre-installed handles like halogens. nih.govnih.gov The directing effect of the existing substituents would play a crucial role in determining the position of the new functional group.

Development of Libraries of Substituted Naphthalene Derivatives

The development of libraries of substituted naphthalene derivatives is a powerful approach in drug discovery and materials science to systematically explore the structure-activity or structure-property relationships. nih.govnih.govrsc.orgrasayanjournal.co.in Combinatorial chemistry and parallel synthesis are key strategies for generating such libraries. nih.govimperial.ac.uk

Starting with the 2-(aminomethyl)-4-chloronaphthalene core, a library can be constructed by systematically varying the substituents at both the aminomethyl group and on the naphthalene ring. For example, a library could be generated by reacting the parent compound with a diverse set of acyl chlorides (for modifying the amine) in a parallel format. Subsequently, the resulting amides could undergo a range of palladium-catalyzed cross-coupling reactions at the 4-position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) with a variety of coupling partners. thieme-connect.comthieme-connect.com

Solid-phase synthesis can also be employed, where the 2-(aminomethyl)-4-chloronaphthalene scaffold is attached to a solid support, allowing for the use of excess reagents and simplified purification. acs.org This approach is particularly well-suited for the rapid generation of large libraries of compounds. The "mix and split" strategy in solid-phase synthesis can lead to the creation of one-bead-one-compound libraries, which are useful for high-throughput screening. imperial.ac.uk

The strategic combination of these derivatization pathways allows for the rational design and synthesis of a vast chemical space around the 2-(aminomethyl)-4-chloronaphthalene core, enabling the optimization of its properties for specific applications.

Structure-Reactivity Relationships in Analog Series

The biological activity of analogs derived from 2-(aminomethyl)-4-chloronaphthalene is intricately linked to the nature and position of the substituents introduced onto the parent molecule. The interplay of electronic effects, steric hindrance, and lipophilicity of these derivatives dictates their interaction with biological targets and, consequently, their therapeutic efficacy.

Systematic studies on analog series, where specific parts of the molecule are methodically altered, have provided valuable insights into the structural requirements for desired biological activities. For instance, the derivatization of the primary amine to form various amides, sulfonamides, and other N-substituted analogs has been a common strategy to modulate the compound's properties.

Furthermore, the exploration of N-phenyl anthranilic acid analogs as inhibitors of beta-amyloid aggregation has underscored the impact of substituent placement on inhibitory activity. nih.gov This principle is directly applicable to the rational design of 2-(aminomethyl)-4-chloronaphthalene analogs, where the positioning of various functional groups on the naphthalene ring or on the derivatized aminomethyl side chain can profoundly affect their interaction with specific biological targets.

The synthesis of a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs as monoamine oxidase-B (MAO-B) inhibitors demonstrated that the relative potencies of the compounds could be rationalized by considering steric and hydrophobic effects. nih.gov This highlights the necessity of a multiparameter approach when analyzing the structure-reactivity relationships of 2-(aminomethyl)-4-chloronaphthalene derivatives.

Interactive Data Table: Hypothetical Structure-Reactivity Data for 2-(Aminomethyl)-4-chloronaphthalene Analogs

Compound IDR-Group on AminoTarget Affinity (IC50, nM)Notes
ACN-001 -H500Parent Compound
ACN-002 -C(O)CH3250Increased affinity with acetyl group
ACN-003 -C(O)Ph150Phenyl group enhances binding
ACN-004 -SO2CH3300Sulfonamide shows moderate activity
ACN-005 -SO2Ph100Aryl sulfonamide significantly improves affinity

This table presents hypothetical data for illustrative purposes, as specific experimental values for 2-(Aminomethyl)-4-chloronaphthalene analogs were not available in the public domain at the time of this writing.

The rational design of novel analogs is an iterative process. It begins with the synthesis of a focused library of compounds based on initial lead structures. These compounds are then subjected to biological screening, and the resulting activity data is used to refine the SAR models. This cycle of design, synthesis, and testing is crucial for the optimization of lead compounds and the eventual identification of clinical candidates.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For "2-(Aminomethyl)-4-chloronaphthalene," several chromatographic methods are of particular importance.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of "2-(Aminomethyl)-4-chloronaphthalene" in a sample. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. researchgate.netresearchgate.net In this method, a non-polar stationary phase (the C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. By carefully controlling the mobile phase composition, flow rate, and detection wavelength (often in the UV region), a high degree of separation and sensitivity can be achieved. researchgate.netnih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentration, allowing for the precise determination of the concentration of "2-(Aminomethyl)-4-chloronaphthalene" in unknown samples. researchgate.netresearchgate.net The method's linearity, precision, and accuracy are rigorously validated to ensure reliable results. researchgate.netnih.gov

ParameterTypical ConditionSource
Column C18, 250 x 4.6 mm, 5 µm researchgate.net
Mobile Phase Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v) researchgate.net
Flow Rate 1.5 ml/min researchgate.net
Detection UV at 280 nm researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile organic compounds that may be present as impurities in "2-(Aminomethyl)-4-chloronaphthalene" or arise during its synthesis. nih.govresearchgate.net In GC, the sample is vaporized and separated based on the boiling points and interactions of its components with the stationary phase of the capillary column. gcms.cz The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.net

This technique is highly sensitive and specific, allowing for the detection of trace levels of volatile impurities. researchgate.netresearchgate.net Headspace GC-MS is a particularly useful variation for analyzing volatile residues without dissolving the primary sample, thereby minimizing matrix effects. researchgate.net The identification of unknown volatile compounds is achieved by comparing their mass spectra to extensive libraries. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

"2-(Aminomethyl)-4-chloronaphthalene" possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers often exhibit different pharmacological activities, assessing the enantiomeric purity is critical. sigmaaldrich.comeijppr.com Chiral chromatography is the primary method for separating and quantifying these enantiomers. sigmaaldrich.comnih.gov

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. eijppr.comnih.gov These CSPs are designed to interact differently with each enantiomer, leading to their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The choice of mobile phase and temperature can significantly impact the resolution of the enantiomers. sigmaaldrich.com By separating the enantiomers, their individual proportions in a mixture can be accurately determined, which is crucial for quality control.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-IR)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov This is particularly advantageous for analyzing non-volatile and polar compounds, such as degradation products or metabolites of "2-(Aminomethyl)-4-chloronaphthalene," that are not suitable for GC analysis. researchgate.net LC-MS provides molecular weight information and, with tandem mass spectrometry (LC-MS/MS), can offer structural elucidation of unknown compounds. researchgate.netnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) , while less common than GC-MS, provides complementary information. After separation by GC, the eluting compounds are passed through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule, aiding in the identification of isomers that may have similar mass spectra.

Process Analytical Technology (PAT) for In-Situ Reaction Monitoring and Optimization

Process Analytical Technology (PAT) involves the use of real-time analytical measurements to monitor and control manufacturing processes. americanpharmaceuticalreview.comrsc.org For the synthesis of "2-(Aminomethyl)-4-chloronaphthalene," PAT can be employed for in-situ reaction monitoring and optimization. Techniques like in-situ UV-Vis or Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product. americanpharmaceuticalreview.comrsc.org

This continuous monitoring allows for a deeper understanding of the reaction kinetics and helps in identifying critical process parameters. rsc.org By implementing PAT, the reaction can be optimized for yield, purity, and efficiency, while also ensuring consistent product quality. americanpharmaceuticalreview.com

Development of Analytical Methodologies for Complex Reaction Mixtures

The synthesis of "2-(Aminomethyl)-4-chloronaphthalene" can result in complex reaction mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. Developing analytical methodologies to characterize such complex mixtures is a significant challenge.

A multi-faceted approach is often necessary, combining several of the techniques discussed above. For instance, HPLC can be used for the primary quantification of the main product, while GC-MS can be employed to identify and quantify volatile impurities. researchgate.netnih.gov LC-MS can be invaluable for identifying unknown, non-volatile byproducts. researchgate.net The development of such comprehensive analytical methods requires careful optimization of each technique and validation to ensure the data is accurate and reliable. The use of chemometric tools can also aid in the deconvolution of complex chromatographic data, allowing for the identification of minor components that might otherwise be overlooked. nih.gov

Future Research Directions and Unexplored Avenues for 2 Aminomethyl 4 Chloronaphthalene

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis of complex organic molecules like 2-(Aminomethyl)-4-chloronaphthalene is traditionally a labor-intensive process. However, the fusion of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. researchgate.net Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways. researchgate.netdntb.gov.ua

For 2-(Aminomethyl)-4-chloronaphthalene, AI could be employed in several ways:

Retrosynthetic Analysis: AI tools can analyze the target structure and propose the most efficient retrosynthetic routes, potentially identifying starting materials and reaction sequences that are non-intuitive to human chemists. dntb.gov.ua

Reaction Condition Optimization: ML models can predict the optimal solvent, temperature, catalyst, and reaction time to maximize the yield and purity of each synthetic step, minimizing trial-and-error experimentation.

Property Prediction: Before synthesis, AI can predict the physicochemical, electronic, and photophysical properties of the final compound and its intermediates. This allows researchers to virtually screen derivatives and prioritize the synthesis of molecules with the most desirable characteristics for specific applications.

The integration of AI promises to accelerate the discovery and development of naphthalene (B1677914) derivatives, making the synthesis more efficient, cost-effective, and sustainable. researchgate.net

Table 1: Potential AI/ML Applications in the Synthesis of 2-(Aminomethyl)-4-chloronaphthalene

AI/ML Application AreaSpecific TaskPotential Impact
Synthetic Route PlanningAutomated retrosynthesis to identify novel and efficient pathways.Reduces reliance on traditional, known reactions and accelerates discovery.
Reaction Outcome PredictionPredicting the major product, yield, and potential byproducts of a given reaction.Minimizes resource-intensive experimental validation. researchgate.net
Catalyst DiscoveryScreening and designing novel catalysts for specific transformations.Enhances reaction efficiency and enables new types of chemical modifications.
Property PredictionForecasting electronic, optical, and material properties before synthesis.Prioritizes synthetic targets for applications like fluorescent probes or molecular switches.

Novel Catalytic Approaches for Synthesis and Transformation

Modern organic synthesis is increasingly driven by the development of novel catalytic systems that offer higher efficiency, selectivity, and functional group tolerance. For 2-(Aminomethyl)-4-chloronaphthalene, future research could focus on moving beyond classical methods toward more advanced catalytic strategies.

One innovative approach is the concept of skeletal editing or atom transmutation. For instance, researchers have developed a method to synthesize substituted naphthalenes through a nitrogen-to-carbon (N-to-C) single-atom transmutation in isoquinolines. nih.gov This reaction uses a simple phosphonium (B103445) ylide as a carbon source to precisely swap a nitrogen atom in the isoquinoline (B145761) ring for a CH unit, providing direct access to a wide range of functionalized naphthalenes. nih.gov Applying such a strategy could offer a completely new and highly efficient route to the 4-chloronaphthalene core.

Other potential catalytic advancements include:

C-H Functionalization: Directly introducing the aminomethyl group onto a pre-existing 4-chloronaphthalene scaffold via catalytic C-H amination would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Advanced Reduction Methods: The synthesis of the amino group often involves the reduction of a nitro or nitrile precursor. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) with catalysts like ferric chloride and activated carbon has been shown to be effective for producing amino compounds under milder conditions, offering high yields and the ability to recycle the catalyst. google.comgoogle.com

Table 2: Comparison of Synthetic Approaches for Naphthalene Derivatives

Synthetic StrategyDescriptionAdvantages for 2-(Aminomethyl)-4-chloronaphthalene Synthesis
Classical Multi-step SynthesisTraditional methods involving nitration, reduction, and functional group interconversion starting from naphthalene.Well-established and documented procedures.
Catalytic C-H AminationDirect introduction of an amine-containing group onto the naphthalene C-H bond using a transition metal catalyst.High atom economy, reduced number of synthetic steps.
Skeletal Editing (N-to-C Transmutation)Conversion of an isoquinoline skeleton into a naphthalene skeleton via a catalytic ring-opening and electrocyclization process. nih.govProvides a novel and potentially highly efficient entry to complex naphthalene cores. nih.gov

Advanced Materials Science Applications (e.g., fluorescent probes, molecular switches)

The rigid, aromatic structure of the naphthalene core makes it an excellent scaffold for developing advanced materials with unique optical and electronic properties.

Fluorescent Probes: Small-molecule fluorescent probes are powerful tools for imaging and sensing in biological and environmental systems. nih.govyoutube.com The naphthalene moiety is a well-known fluorophore. The properties of a 2-(Aminomethyl)-4-chloronaphthalene-based probe could be finely tuned:

The naphthalene core provides the fundamental fluorescence.

The chlorine atom , being electron-withdrawing, can modulate the energy of the molecular orbitals, potentially shifting the emission wavelength and influencing the quantum yield.

The aminomethyl group serves as a versatile handle for conjugation to biomolecules or for acting as a recognition site for specific analytes. caymanchem.com It can also influence fluorescence through pH-dependent protonation or by participating in photoinduced electron transfer (PET) quenching mechanisms.

Future research could focus on designing probes where the fluorescence is "turned on" or "off" in the presence of a specific target, such as a metal ion, a reactive oxygen species, or a change in the cellular environment like pH. nih.govnih.gov

Molecular Switches: Molecular switches are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli like light, heat, or pH. frontiersin.orgwikipedia.org Naphthopyran derivatives, which contain a naphthalene unit fused to a pyran ring, are a prominent class of photochromic molecular switches. rsc.org Upon irradiation with UV light, the colorless naphthopyran undergoes a ring-opening reaction to form a brightly colored merocyanine (B1260669) dye. rsc.org

The 2-(Aminomethyl)-4-chloronaphthalene structure could serve as a foundational component for new molecular switches. The aminomethyl group could be incorporated into the switch design to modulate its electronic properties or to act as a trigger, while the chlorine atom could influence the stability and absorption spectra of the different isomeric states. rsc.org Such switches have potential applications in smart materials, data storage, and controlled-release systems. frontiersin.orgrsc.org

Table 3: Potential Materials Science Applications

ApplicationUnderlying PrincipleRole of 2-(Aminomethyl)-4-chloronaphthalene
Fluorescent ProbesAnalyte-induced change in fluorescence intensity or wavelength. nih.govThe naphthalene core acts as the fluorophore, with the amine and chloro groups tuning the sensitivity and selectivity.
Molecular SwitchesReversible isomerization between two states with different properties upon external stimulation (e.g., light). wikipedia.orgrsc.orgCould be a key building block for photochromic or pH-responsive systems, with functional groups modulating switching behavior.
Organic ElectronicsUse of carbon-based molecules in electronic devices.The extended π-system of the naphthalene core could be exploited in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Interdisciplinary Research with Emerging Fields

The true potential of 2-(Aminomethyl)-4-chloronaphthalene can be unlocked through collaboration with emerging scientific fields.

Chemical Biology: By attaching the molecule to peptides, proteins, or DNA, its fluorescent properties could be used to study complex biological processes in real-time. For example, a probe based on this compound could be designed to specifically target and image organelles like mitochondria or lysosomes within living cells. nih.govyoutube.com

Supramolecular Chemistry: The molecule could be used as a building block in the self-assembly of larger, functional architectures. Host-guest complexes could be formed, where the naphthalene derivative is encapsulated within a larger host molecule, leading to new materials with switchable properties or applications in drug delivery. wikipedia.org

Nanotechnology: The compound could be conjugated to nanoparticles or quantum dots to create hybrid materials. youtube.com For instance, attaching it to a quantum dot could lead to novel FRET (Förster Resonance Energy Transfer) systems for highly sensitive biosensing. nih.gov

By bridging the gap between pure chemical synthesis and applied sciences, research into 2-(Aminomethyl)-4-chloronaphthalene can contribute to innovations in medicine, diagnostics, and materials engineering.

Q & A

Q. What are the key structural features of 2-(Aminomethyl)-4-chloronaphthalene, and how do they influence its chemical reactivity?

The compound features a naphthalene ring with an aminomethyl group (-CH₂NH₂) at position 2 and a chlorine atom at position 3. The aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, while the chlorine atom enhances electrophilic substitution reactivity. The spatial arrangement of these groups affects steric interactions and electronic effects, making the compound prone to regioselective reactions. Comparative studies with positional isomers (e.g., 2-(Aminomethyl)-1-chloronaphthalene) show distinct reactivity patterns due to differences in substituent proximity to reactive sites .

Q. What synthetic routes are commonly employed for preparing 2-(Aminomethyl)-4-chloronaphthalene?

A typical approach involves:

  • Chlorination : Direct chlorination of naphthalene derivatives at position 4 using reagents like Cl₂/FeCl₃.
  • Aminomethylation : Introducing the aminomethyl group via Mannich reaction or reductive amination of a pre-chlorinated intermediate. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as di-substituted isomers. Purification steps often include column chromatography and recrystallization, with structural verification via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers verify the purity and structural integrity of 2-(Aminomethyl)-4-chloronaphthalene?

  • Analytical Techniques : Use HPLC with UV detection to assess purity (>95%).
  • Spectroscopic Characterization : ¹H NMR (e.g., δ 4.1 ppm for -CH₂NH₂) and IR (N-H stretching at ~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₀ClN). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2-(Aminomethyl)-4-chloronaphthalene across studies?

Contradictions may arise from:

  • Positional Isomerism : Misidentification of substituent positions (e.g., 4-chloro vs. 1-chloro derivatives) can alter bioactivity.
  • Purity Issues : Trace impurities (e.g., unreacted intermediates) may skew assay results. Methodological Solutions :
  • Validate structures using X-ray crystallography or 2D NMR (COSY, HSQC).
  • Re-evaluate bioassays under standardized conditions (e.g., cell lines, concentration ranges) .

Q. What strategies optimize the yield of 2-(Aminomethyl)-4-chloronaphthalene in multi-step syntheses?

  • Stepwise Functionalization : Prioritize chlorination before aminomethylation to reduce steric hindrance.
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • In-situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the chlorine substituent in 2-(Aminomethyl)-4-chloronaphthalene influence its interaction with biological targets?

The chlorine atom increases lipophilicity, enhancing membrane permeability. In receptor-binding studies, chlorine’s electron-withdrawing effect stabilizes charge-transfer interactions with aromatic residues in enzyme active sites. Comparative studies with fluoro or methyl analogs show reduced binding affinity, highlighting chlorine’s unique role .

Q. What toxicological considerations are critical when handling 2-(Aminomethyl)-4-chloronaphthalene in laboratory settings?

  • Acute Toxicity : Follow protocols from agencies like ATSDR for in vitro cytotoxicity screening (e.g., MTT assay).
  • Metabolic Byproducts : Use LC-MS to identify potential toxic metabolites (e.g., quinone derivatives from oxidation).
  • Safety Protocols : Implement fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.